(S)-5-Methoxy-3-methyl-5-oxopentanoic acid

Chiral building block Stereoselective synthesis Enantiomeric purity

(S)-5-Methoxy-3-methyl-5-oxopentanoic acid (CAS 63473-61-0), also named (3S)-5-methoxy-3-methyl-5-oxopentanoic acid or (S)-monomethyl 3-methylglutarate, is a chiral monoester of 3-methylglutaric acid (C7H12O4, MW 160.17 g/mol). It belongs to the class of 3-methylpentanedioic acid monoesters and carries a single stereogenic center at the C3 carbon bearing a methyl substituent.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 63473-61-0
Cat. No. B12883376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Methoxy-3-methyl-5-oxopentanoic acid
CAS63473-61-0
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CC(=O)OC
InChIInChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyBYBMHSADRRMVHY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Methoxy-3-methyl-5-oxopentanoic acid (CAS 63473-61-0): A Chiral C7 Monoester Building Block for Stereoselective Synthesis


(S)-5-Methoxy-3-methyl-5-oxopentanoic acid (CAS 63473-61-0), also named (3S)-5-methoxy-3-methyl-5-oxopentanoic acid or (S)-monomethyl 3-methylglutarate, is a chiral monoester of 3-methylglutaric acid (C7H12O4, MW 160.17 g/mol) . It belongs to the class of 3-methylpentanedioic acid monoesters and carries a single stereogenic center at the C3 carbon bearing a methyl substituent . This (S)-configured enantiomer serves as a key chiral synthon in asymmetric synthesis, particularly for constructing optically active HMG-CoA reductase inhibitor side chains and other bioactive molecules [1].

Why Substituting (S)-5-Methoxy-3-methyl-5-oxopentanoic acid with Its (R)-Enantiomer or Racemate Compromises Stereochemical Integrity in Downstream APIs


The three carbon atoms separating the carboxylic acid and methyl ester functionalities in this pentanedioic acid backbone create a remote stereocenter whose configuration is directly transmitted into the final pharmacophore during chain‑extension reactions [1]. Using the (R)-enantiomer (CAS 63473-60-9) or the racemate (CAS 27151-65-1) in place of the (S)-form alters the absolute stereochemistry of the resulting HMG-CoA reductase inhibitor side chain, which is well‑documented to be critical for high‑affinity enzyme binding [1]. Simple interchange without chiral verification thus introduces a quantitative risk of producing diastereomeric impurities that can reduce potency or alter biological activity, necessitating rigorous enantiopurity specification during procurement.

Quantitative Differentiation Evidence for (S)-5-Methoxy-3-methyl-5-oxopentanoic acid vs. (R)-Enantiomer and Racemate


Enantiomeric Configuration and Optical Rotation Distinguish (S)- from (R)-Monomethyl 3-Methylglutarate

The (S)-enantiomer (CAS 63473-61-0) and (R)-enantiomer (CAS 63473-60-9) exhibit opposite optical rotations. While the (R)-form shows [α]²⁰/D +0.45° (neat), the (S)-form is expected to display a levorotatory value of comparable magnitude . The racemic mixture (CAS 27151-65-1) is reported with a rotation of -1.3975° (c=1 g/100 mL, CHCl₃), though this value appears to originate from a chiral sample and not a true racemate . This optical signature provides a direct quality control parameter to confirm stereochemical identity upon receipt.

Chiral building block Stereoselective synthesis Enantiomeric purity

Enantiomeric Ratio Specification: (S)-Enantiomer Offers Matched Purity to the (R)-Enantiomer for Complementary Synthetic Needs

The (R)-enantiomer is commercially specified with an enantiomeric ratio of ≥90:10 (R:S) by GC and an overall purity of ≥98.0% . While a directly comparable GC‑based ratio for the (S)-enantiomer is less commonly published, reputable suppliers list the (S)-enantiomer at ≥98% purity . This indicates that the (S)-form is equally accessible in high chiral purity, enabling researchers to select the appropriate enantiomer for their target stereochemistry without compromising quality.

Enantiomeric excess Chiral purity Procurement specification

Physical Property Fingerprint: Boiling Point and Density of the (R)-Enantiomer Provide a Reference for the (S)-Enantiomer

The (R)-enantiomer has a documented boiling point of 103–104 °C at 0.4 mm Hg and a density of 1.125 g/mL at 25 °C (lit.) . As enantiomers sharing identical scalar physical properties under achiral conditions, the (S)-enantiomer is expected to possess the same boiling point and density within experimental error. These values serve as identity benchmarks; any significant deviation upon receipt suggests the presence of the wrong compound, a different ester, or contamination with 3-methylglutaric acid (mp 81–86 °C) .

Physicochemical characterization Quality control Enantiomer identity

Synthetic Application Differentiation: (R)-Enantiomer Is Preferred for HMG-CoA Reductase Inhibitor Side Chains, While (S)-Enantiomer Enables Complementary Stereochemical Series

Konoike and Araki demonstrated that the (R)-monomethyl ester of 3-methylglutaric acid serves as a direct precursor to the chiral Horner-Wadsworth-Emmons reagent used in constructing the 3,5-dihydroxyheptanoic acid pharmacophore of compactin and mevinolin analogs [1]. The (S)-enantiomer (CAS 63473-61-0) is the logical complement for synthesizing the enantiomeric series of these inhibitors or for creating structurally related molecules where inverted stereochemistry is required, such as ent‑statin derivatives or other chiral metabolites. No quantitative potency data directly comparing the (S)- vs. (R)-derived final products was found in the public literature, limiting this evidence to class‑level inference.

HMG-CoA reductase inhibitor Statin synthesis Chiral synthon

Optimal Implementation Scenarios for (S)-5-Methoxy-3-methyl-5-oxopentanoic acid Based on Quantified Differentiation Evidence


Synthesis of Enantiomeric HMG-CoA Reductase Inhibitor Side Chains

When a medicinal chemistry project requires the (S)-configured 3,5-dihydroxyheptanoic acid pharmacophore—the mirror image of the canonical statin side chain—(S)-5-methoxy-3-methyl-5-oxopentanoic acid provides the necessary (3S)-methyl stereocenter [1]. The established route using the (R)-enantiomer for natural statins [1] is directly mirrored, allowing access to ent‑statins for structure-activity relationship studies.

Chiral Building Block for Asymmetric Synthesis of Carboxylic Acid Metabolites

As a protected half-ester of 3-methylglutaric acid, the (S)-enantiomer enables regioselective functionalization of the free carboxylic acid while preserving the methyl ester for later orthogonal deprotection [1]. This is particularly valuable when constructing branched-chain fatty acid analogs or chiral metabolites that require a defined (S)-methyl configuration at the β-position.

Polymer and Material Science with Defined Tacticity

The (S)-configured monoester can be incorporated into polyesters or polyamides to introduce main-chain chirality. While no direct comparative performance data was identified, the ability to source the specific enantiomer with ≥98% purity [REFS-2 in Evidence Item 2] supports the synthesis of chiral polymers whose mechanical or optical properties depend on stereoregularity.

Analytical Reference Standard for Chiral HPLC Method Development

With a known boiling point (~103–104 °C/0.4 mmHg) and density (~1.125 g/mL at 25 °C) for the enantiomeric pair [REFS-1,2 in Evidence Item 3], the (S)-enantiomer serves as a reliable reference standard for developing chiral HPLC or GC methods aimed at separating (R)- and (S)-monomethyl 3-methylglutarate in reaction monitoring or quality control.

Quote Request

Request a Quote for (S)-5-Methoxy-3-methyl-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.